molecular formula C9H12N2 B2655866 Isoindolin-5-ylmethanamine CAS No. 910292-33-0

Isoindolin-5-ylmethanamine

Cat. No.: B2655866
CAS No.: 910292-33-0
M. Wt: 148.209
InChI Key: SJMBHSUNHWDOJC-UHFFFAOYSA-N
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Description

Isoindolin-5-ylmethanamine is a chemical compound belonging to the isoindoline family Isoindolines are heterocyclic compounds characterized by a fused benzopyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindolin-5-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines, such as anilines, benzylamines, or cycloalkylamines . This reaction typically occurs under mild conditions and can be catalyzed by various reagents.

Another method involves the 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoate followed by an intramolecular aza-Michael reaction . This route provides a straightforward approach to synthesizing isoindoline derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-5-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindolinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Isoindolinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindoline compounds.

Scientific Research Applications

Isoindolin-5-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoindolin-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Isoindolin-5-ylmethanamine can be compared with other similar compounds, such as:

    Isoindoline: A fully reduced member of the isoindole family.

    Isoindolinone: An oxidized derivative of isoindoline.

    Indole: A related heterocyclic compound with a fused benzopyrrole ring system.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMBHSUNHWDOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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